Cas no 113689-39-7 (Aconitane-6,14-diol,20-ethyl-1,8,16-trimethoxy-4-methyl-, (1a,6b,14a,16b)- (9CI))

Aconitane-6,14-diol,20-ethyl-1,8,16-trimethoxy-4-methyl-, (1a,6b,14a,16b)- (9CI) structure
113689-39-7 structure
Product Name:Aconitane-6,14-diol,20-ethyl-1,8,16-trimethoxy-4-methyl-, (1a,6b,14a,16b)- (9CI)
CAS No:113689-39-7
MF:C24H39NO5
MW:421.570167779922
CID:217019
Update Time:2024-03-01

Aconitane-6,14-diol,20-ethyl-1,8,16-trimethoxy-4-methyl-, (1a,6b,14a,16b)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Aconitane-6,14-diol,20-ethyl-1,8,16-trimethoxy-4-methyl-, (1a,6b,14a,16b)- (9CI)
    • 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine,aconitane-6,14-diol deriv.
    • 6-Deacetylperegrine
    • O-Deacetylperegrine
    • Peregrine aminoalcohol
    • Peregrinealcohol
    • Aconitane-6,14-diol, 20-ethyl-1,8,16-trimethoxy-4-methyl-, (1α,6β,14α,16β)- (9CI)
    • Peregrine alcohol
    • Inchi: 1S/C24H39NO5/c1-6-25-11-22(2)8-7-15(29-4)24-13-9-12-14(28-3)10-23(30-5,16(13)18(12)26)17(21(24)25)19(27)20(22)24/h12-21,26-27H,6-11H2,1-5H3/t12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22-,23-,24-/m1/s1
    • InChI Key: XWDPXXKARIDOBG-DPMVDKOOSA-N
    • SMILES: N1([C@H]2[C@@H]3[C@]4(C[C@H](OC)[C@@H]5[C@H]([C@H]4[C@H]([C@]42[C@H]([C@](C)(CC[C@H]4OC)C1)[C@@H]3O)C5)O)OC)CC

Computed Properties

  • Exact Mass: 272.08309
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • XLogP3: 0.877

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 531.6±50.0 °C(Predicted)
  • PSA: 52.54
  • pka: 13.72±0.70(Predicted)

Aconitane-6,14-diol,20-ethyl-1,8,16-trimethoxy-4-methyl-, (1a,6b,14a,16b)- (9CI) Related Literature

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